molecular formula C9H13NO3S B3072839 2-(3-Methoxyphenyl)sulfonylethanamine CAS No. 1017034-34-2

2-(3-Methoxyphenyl)sulfonylethanamine

Cat. No.: B3072839
CAS No.: 1017034-34-2
M. Wt: 215.27 g/mol
InChI Key: MJJVNSVUVAGORM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Methoxyphenethylamine” is available and it has a molecular weight of 151.21 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Molecular Structures

  • The compound has been involved in the synthesis of new molecular structures, such as in the study by Herslöf & Martin (1987), where a conformationally defined serotonin homologue was synthesized using an intramolecular [4+2] cycloaddition process (Herslöf & Martin, 1987).

Analytical Profiles and Characterization

  • De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, including derivatives of "2-(3-Methoxyphenyl)sulfonylethanamine", providing insights into their analytical profiles and characterization in biological matrices (De Paoli et al., 2013).

Antitumor Applications

  • Compounds derived from sulfonamide-focused libraries, including those related to "this compound", have been evaluated for their antitumor properties, as seen in research by Owa et al. (2002), highlighting their role in cell cycle inhibition and potential clinical applications (Owa et al., 2002).

Proton Exchange Membranes

  • The compound's derivatives have been utilized in the development of new proton exchange membranes with potential applications in fuel cells, as demonstrated in the study by Wang et al. (2012), which focused on poly(arylene ether sulfone) membranes containing methoxyphenyl groups (Wang et al., 2012).

Antiestrogenic Activity

  • The antiestrogenic activity of certain derivatives has been explored, with potential implications for the treatment of hormone-responsive cancers, as shown in research by Jones et al. (1979) (Jones et al., 1979).

Azetidinones Synthesis

  • The compound has been involved in the synthesis of azetidinones, a class of compounds with significant biological and pharmacological potencies, as reported by Jagannadham et al. (2019) (Jagannadham et al., 2019).

Asymmetric Arylation

  • The asymmetric arylation of N-sulfonyl indolylimines using derivatives of "this compound" has been developed for the preparation of optically active compounds, as detailed by Yang & Xu (2010) (Yang & Xu, 2010).

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVNSVUVAGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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